Tetrahydrobiopterin
Overview
Description
Tetrahydrobiopterin (BH4) is a multifunctional co-factor of various enzymes. It plays a key role in the synthesis of neurotransmitters such as serotonin, nor-epinephrine, and dopamine . It is used in the degradation of the amino acid phenylalanine and in the biosynthesis of the neurotransmitters serotonin, melatonin, dopamine, norepinephrine, epinephrine, and is a cofactor for the production of nitric oxide (NO) by the nitric oxide synthases .
Synthesis Analysis
BH4 is synthesized from GTP in three steps . The first step is performed by a large enzyme complex called GTP cyclohydrolase I (GTPCH). It breaks the smaller ring in the guanine base, opens up the sugar, and reconnects everything to form a slightly larger ring . In the second step, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) swaps a few atoms around in the ring and clips off the phosphates . Finally, the enzyme sepiapterin reductase (SR) cleans up the portion of the sugar that is left to form the final cofactor .Molecular Structure Analysis
The molecular structure of BH4 is that of a reduced pteridine derivative (quinonoid dihydrobiopterin) . The IUPAC name for BH4 is (6R)-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one .Chemical Reactions Analysis
When used as a cofactor, BH4 grabs molecular oxygen and attaches one oxygen atom to the target molecule, but it ends up having the other oxygen attached to itself in the process . Two enzymes are then needed to strip off this unwanted oxygen and restore the cofactor .Physical And Chemical Properties Analysis
The chemical formula of BH4 is C9H15N5O3 and its molar mass is 241.251 g·mol−1 .Scientific Research Applications
Metabolic and Enzymatic Importance : Tetrahydrobiopterin is a crucial cofactor for several enzymes, notably the hydroxylases of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), ether lipid oxidase, and nitric oxide synthase isoenzymes. It is involved in neurotransmitter formation, vasorelaxation, and immune response, with its biosynthesis regulated by hormones, cytokines, and immune stimuli. The importance of BH4 extends to non-mammalian species, including fruit flies, zebra fish, fungi, slime molds, and bacteria, where it plays various roles in their biological processes (Werner-Felmayer, Golderer, & Werner, 2002).
Endothelial Function and Cardiovascular Health : BH4 is essential for the catalytic activity of nitric oxide synthases, influencing endothelial function. Deficiency in BH4 can impair nitric oxide production, leading to endothelial dysfunction. This has implications in various vascular diseases, including atherosclerosis. Studies have shown that BH4 supplementation can improve endothelial function in diabetic patients by enhancing nitric oxide activity (Heitzer et al., 2000).
Molecular Structure and Biochemical Pathways : The atomic structure of GTP cyclohydrolase I, a key enzyme in the biosynthesis of tetrahydrobiopterin, has been explored, revealing insights into the biochemical pathways of BH4. This understanding aids in the investigation of its role in neurotransmitter biosynthesis and as a regulatory factor in immune cell proliferation and melanin biosynthesis (Nar et al., 1995).
Role in Hypertension and Oxidative Stress : BH4 plays a role in conditions like hypertension. In hypertension models, it has been shown that oxidative stress can lead to the oxidation of BH4, resulting in the uncoupling of endothelial nitric oxide synthase and increased production of reactive oxygen species. This finding highlights the potential of BH4 in treating vascular complications of hypertension (Landmesser et al., 2003).
Biotechnological Production : Genetic engineering of Escherichia coli for the production of tetrahydrobiopterin showcases the biotechnological potential of BH4. By manipulating genes involved in its biosynthetic pathway, it is possible to produce BH4 in microbial systems, providing an alternative to chemical synthesis (Yamamoto et al., 2003).
Neurotransmission and Neuropsychiatric Diseases : BH4 is a cofactor in the synthesis of neurotransmitters like dopamine and serotonin. Deficiencies in BH4 levels have been implicated in neuropsychiatric diseases such as schizophrenia. Animal studies, especially using genetically modified mice deficient in BH4, have provided insights into the role of BH4 in neurotransmission and its potential contribution to the pathophysiology of diseases like schizophrenia (Choi & Tarazi, 2010).
Safety And Hazards
When handling BH4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
BH4 metabolism has emerged as a promising metabolic target for negatively modulating toxic pathways that may result in cell death . It supports essential pathways, e.g., to generate energy, to enhance the antioxidant resistance of cells against stressful conditions, and to protect from sustained inflammation, among others . Therefore, BH4 should not be understood solely as an enzyme cofactor, but should instead be depicted as a cytoprotective pathway that is finely regulated by the interaction of three different metabolic pathways, thus assuring specific intracellular concentrations . There is potential use of BH4 as a new pharmacological option for diseases in which mitochondrial disfunction has been implicated, including chronic metabolic disorders, neurodegenerative diseases, and primary mitochondriopathies .
properties
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872469 | |
Record name | 5,6,7,8-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrobiopterin | |
CAS RN |
17528-72-2 | |
Record name | Tetrahydrobiopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17528-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrobiopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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